molecular formula Cl6H12N3Rh B231384 Hodgkinsine CAS No. 18210-71-4

Hodgkinsine

Cat. No. B231384
CAS RN: 18210-71-4
M. Wt: 518.7 g/mol
InChI Key: DPVWJPVYOXKFRQ-UHFFFAOYSA-N
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Description

Hodgkinsine is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It has antiviral, antibacterial, and antifungal effects, but has mainly been researched for the analgesic effects that it produces . It is thought to be one of the components responsible for the analgesic effects seen when Psychotria colorata is used in traditional medical practice in humans .


Synthesis Analysis

The enantioselective total synthesis of Hodgkinsine, among other alkaloids, through a diazene-directed assembly of cyclotryptamine fragments has been described . Another method disclosed a catalytic asymmetric dearomatization (CADA) of tryptamine via tandem [4 + 2] cycloaddition/cyclization with o-azaxylylene .


Molecular Structure Analysis

Hodgkinsine is a trimer composed of three pyrrolidinoindoline subunits . Due to its complex structure and multiple chiral centres, hodgkinsine has many stereoisomers . Hodgkinsine contains a total of 85 bonds; 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, 3 secondary amines .


Chemical Reactions Analysis

Due to its complex structure and multiple chiral centres, significant research has been undertaken to elucidate the structure-activity relationships of the various isomers and synthetic derivatives structurally derived from Hodgkinsine .


Physical And Chemical Properties Analysis

Hodgkinsine has a molecular formula of C33H38N6 and a molar mass of 518.709 g·mol −1 . It has a total of 85 bonds, including 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, and 3 secondary amines .

Scientific Research Applications

  • Antinociceptive Activity : Hodgkinsine, a trimeric pyrrolidinoindoline type alkaloid found in Psychotria spp., has demonstrated dose-dependent, naloxone reversible analgesic effects in thermal models of nociception and in capsaicin-induced pain. This suggests potential applications in pain management. The studies have also explored structure-activity relationships by synthesizing diastereomeric dimers and evaluating their in vitro and in vivo effects (Verotta et al., 2002).

  • Analgesic Activity Mechanism : Further research into hodgkinsine's analgesic activity indicated a dual mechanism of action involving opioid receptors and NMDA receptors. This provides insights into developing innovative analgesics (Amador et al., 2000).

  • Molecular Structure Determination : The absolute molecular structure of hodgkinsine was defined through X-ray analysis of its crystals. This structural understanding is crucial for medicinal chemistry applications (Fridrichsons et al., 1974).

  • Synthetic Approaches : Studies have described asymmetric copper catalysis for the synthesis of hodgkinsine and related oligomeric polypyrroloindoline natural products. These approaches are significant for the synthesis of complex natural products and their analogs (Jamison et al., 2017).

  • Stereoselective Synthesis : Research into the synthesis of all low-energy stereoisomers of hodgkinsine assessed their antinociceptive activity, contributing to the understanding of stereochemical influences on biological activity (Kodanko et al., 2007).

  • Anti-Cancer and Anti-Infective Potential : Alkaloids from Calycodendron milnei, including hodgkinsine, exhibited cytotoxic activity against various cell lines and substantial antiviral activity. This suggests possible applications in anti-cancer and anti-infective therapies (Saad et al., 1995).

  • Convergent Synthesis : A study detailed the enantioselective total synthesis of hodgkinsine and related compounds through a convergent and directed modular assembly, important for the development of complex natural product synthesis (Lindovská et al., 2017).

properties

IUPAC Name

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWJPVYOXKFRQ-BDMNMGLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939524
Record name Hodgkinsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hodgkinsine

CAS RN

18210-71-4
Record name (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18210-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hodgkinsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
RH Snell, RL Woodward, MC Willis - Angewandte Chemie, 2011 - Wiley Online Library
Hodgkinsine (1) and hodgkinsine B (2) belong to a large family of polypyrrolidinoindoline alkaloids which are present in a variety of flora and fauna.[1] These alkaloids have been …
Number of citations: 76 onlinelibrary.wiley.com
JJ Kodanko, LE Overman - Angewandte Chemie, 2003 - Wiley Online Library
… we report the first total synthesis of hodgkinsine (1)1 as well … hodgkinsine B has been suggested. The approach we pursued (Scheme 1) to synthesize hodgkinsine (1) and hodgkinsine …
Number of citations: 67 onlinelibrary.wiley.com
J Fridrichsons, MF Mackay, AML Mathieson - Tetrahedron, 1974 - Elsevier
Preliminary crystallographic analysis of crystals of the respective benzene and bromobenzene adducts of hodgkinsine, an alkaloid from Hodgkinsonia frutescens F. Muell. (family …
Number of citations: 27 www.sciencedirect.com
TA Amador, L Verotta, DS Nunes… - Planta medica, 2000 - thieme-connect.com
… hodgkinsine on thermal and chemical models of analgesia. Results show that hodgkinsine … , suggesting that activation of opioid receptors participates in hodgkinsine's mode of action. …
Number of citations: 65 www.thieme-connect.com
JJ Kodanko, S Hiebert, EA Peterson… - The Journal of …, 2007 - ACS Publications
… The chemistry developed to prepare hodgkinsine, as well as in cognate synthetic … of hodgkinsine stereoisomers. The aim of the study reported herein was to prepare the hodgkinsine …
Number of citations: 42 pubs.acs.org
P Lindovska, M Movassaghi - Journal of the American Chemical …, 2017 - ACS Publications
… Consistent with our approach to (−)-hodgkinsine B (3), our synthetic plan for accessing (−)-hodgkinsine (4) relied on the sequential coupling of the appropriate cyclotryptamine subunits, …
Number of citations: 49 pubs.acs.org
H Wei, G Chen, H Zou, Z Zhou, P Lei, J Yan… - Organic Chemistry …, 2021 - pubs.rsc.org
Herein, we disclosed a catalytic asymmetric dearomatization (CADA) of tryptamine via tandem [4 + 2] cycloaddition/cyclization with o-azaxylylene in situ generated from functionalized 3-…
Number of citations: 8 pubs.rsc.org
RH Snell, MJ Durbin, RL Woodward… - … –A European Journal, 2012 - Wiley Online Library
Two palladium‐catalysed amination protocols are deployed in the desymmetrisation of the complex dimeric alkaloid meso‐chimonanthine. The power of these transformations is …
E Anet, GK Hughes, E Ritchie - Australian Journal of Chemistry, 1961 - CSIRO Publishing
… , could not be obtained from hodgkinsine. However, it is suggested that the formation of hodgkinsine, like that of calycanthine, involves the PP'-oxidative coupling of N-methylt~yptamine. …
Number of citations: 41 www.publish.csiro.au
N Hart, S Johns, J Lamberton… - Australian Journal of …, 1974 - CSIRO Publishing
… of hodgkinsine have been interpreted on the basis of this ~tructure.~ Whereas hodgkinsine is … Two other alkaloids more complex than hodgkinsine have been reported recently to occur …
Number of citations: 47 www.publish.csiro.au

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